Home > Products > Screening Compounds P31965 > Thalidomide-5'-C3-PEG3-OH
Thalidomide-5'-C3-PEG3-OH -

Thalidomide-5'-C3-PEG3-OH

Catalog Number: EVT-14903642
CAS Number:
Molecular Formula: C22H28N2O8
Molecular Weight: 448.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-5'-C3-PEG3-OH is a synthetic compound derived from thalidomide, a medication originally developed in the 1950s. Thalidomide is known for its sedative properties and has been repurposed for treating various conditions, including multiple myeloma and leprosy. The specific compound Thalidomide-5'-C3-PEG3-OH functions as a degrader building block in targeted protein degradation, incorporating an E3 ligase ligand and a polyethylene glycol linker that facilitates conjugation to target proteins .

Source and Classification

Thalidomide-5'-C3-PEG3-OH is classified under organic compounds, specifically as a phthalimide derivative. It belongs to the broader category of isoindoles and isoindoline derivatives, which are characterized by their heterocyclic aromatic structures . The compound's molecular formula is C22H28N2O8C_{22}H_{28}N_{2}O_{8} with a molecular weight of approximately 448.472 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-5'-C3-PEG3-OH typically involves several chemical reactions, including the attachment of the polyethylene glycol chain to the thalidomide backbone. The process can include:

  1. Starting Material Preparation: Thalidomide serves as the base compound.
  2. Linker Attachment: A polyethylene glycol linker (PEG3) is introduced through a series of coupling reactions.
  3. Functionalization: The terminal hydroxyl group is added to enable further conjugation with target proteins.

These steps may utilize various coupling agents and solvents to ensure high yields and purity levels, often exceeding 95% .

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-5'-C3-PEG3-OH participates in various chemical reactions typical of functionalized ligands:

  1. Conjugation Reactions: The terminal hydroxyl group allows for conjugation to other biomolecules, facilitating targeted delivery mechanisms in therapeutic applications.
  2. Hydrolysis: Under certain conditions, the PEG linker can undergo hydrolysis, affecting the stability and release profile of the drug.
  3. Cross-coupling Reactions: The compound can be involved in cross-coupling reactions with other reactive groups, expanding its utility in medicinal chemistry .
Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-5'-C3-PEG3-OH primarily revolves around its role as a cereblon ligand in targeted protein degradation processes. By binding to cereblon, an E3 ubiquitin ligase, it facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This mechanism is particularly valuable in cancer therapies where reducing specific protein levels can inhibit tumor growth .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-5'-C3-PEG3-OH exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 448.472 g/mol
  • Purity: Typically ≥ 95% as determined by high-performance liquid chromatography
  • Solubility: Enhanced solubility due to the polyethylene glycol component
  • Stability: Generally stable under refrigerated conditions with a shelf life of 12 months post-delivery .
Applications

Scientific Uses

Thalidomide-5'-C3-PEG3-OH has significant applications in scientific research, particularly in:

  1. Targeted Protein Degradation Research: Its design as a degrader building block makes it an essential tool for developing new therapeutic strategies that involve selective protein degradation.
  2. Cancer Therapy Development: By modulating protein levels associated with tumor progression, it contributes to innovative cancer treatment approaches.
  3. Bioconjugation Studies: Its functional groups allow for extensive bioconjugation studies aimed at improving drug delivery systems .
Molecular Design and Structural Evolution

Rational Design of E3 Ligase Ligand-Linker Conjugates in PROTAC Development

The design of Thalidomide-5'-C3-PEG3-OH exemplifies the strategic integration of E3 ubiquitin ligase ligands with synthetic linkers to enable targeted protein degradation. This compound features a cereblon (CRBN)-binding thalidomide derivative linked to a polyethylene glycol (PEG) spacer via a propyl (C3) chain. The thalidomide moiety hijacks CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^), repurposing it to ubiquitinate non-native neosubstrates [1] [9]. The C3 spacer—a three-carbon alkyl chain—anchors the ligand to the PEG linker, providing chemical stability while minimizing steric hindrance at the CRBN binding interface [2] [10]. This modular architecture allows conjugation to target protein ligands (e.g., kinases, epigenetic readers), forming proteolysis-targeting chimeras (PROTACs) that induce ternary complex formation and proteasomal degradation [3] [4].

Table 1: Key Structural Components of Thalidomide-5'-C3-PEG3-OH

ComponentChemical StructureFunction
Thalidomide MoietyPhthalimide ring fused to piperidine-2,6-dioneBinds CRBN’s tri-tryptophan pocket, inducing conformational change for neosubstrate recruitment
C3 Spacer-CH₂-CH₂-CH₂-Provides covalent attachment point; balances rigidity and flexibility
PEG3 Linker-O-(CH₂-CH₂-O)₃-Enhances solubility and optimizes distance for ternary complex formation
Terminal Hydroxyl-OHEnables conjugation to target ligands via esterification or amide coupling

Role of PEG3 Linkers in Optimizing Spatial Flexibility for Ternary Complex Formation

The PEG3 linker in Thalidomide-5'-C3-PEG3-OH is pivotal for facilitating productive ubiquitination. Comprising three ethylene glycol units, it acts as a flexible tether that optimally positions the target protein relative to CRL4^CRBN^. Biophysical studies show PEG linkers >20 Å enhance ternary complex stability by accommodating spatial separation between E3 ligase and target protein binding sites [4] [5]. The hydrophilic PEG units also improve aqueous solubility, countering the hydrophobic nature of thalidomide and minimizing aggregation—a common challenge in PROTAC development [5] [6]. Compared to alkyl or aryl linkers, PEG spacers exhibit superior entropic flexibility, enabling dynamic adjustments during ubiquitin transfer [4]. For example, PROTACs using Thalidomide-5'-C3-PEG3-OH demonstrate up to 5-fold higher degradation efficiency than those with rigid linkers, attributed to improved ternary complex formation kinetics [6].

Comparative Analysis of Thalidomide-Based vs. Non-Thalidomide E3 Ligase Recruitment Moieties

Thalidomide-based ligands dominate PROTAC design due to their proven clinical utility and adaptable chemistry. However, alternatives like VHL or IAP ligands offer distinct advantages and limitations:

  • CRBN/Thalidomide Moieties (e.g., Thalidomide-5'-C3-PEG3-OH)
  • Advantages:
  • Broad proteome reach: Recognizes >2,500 human proteins with a C-terminal β-hairpin containing a glycine-rich "G-loop" motif [1].
  • Drug-like properties: Low molecular weight (<500 Da) and synthetic tractability [4] [9].
  • Adaptability: Terminal modifications (e.g., -OH, -NH₂) allow diverse conjugation strategies [10].
  • Limitations:
  • Off-target degradation risks due to endogenous G-loop-containing substrates (e.g., IKZF1/3) [7] [9].

  • Non-Thalidomide Moieties (e.g., VHL Ligands)

  • Advantages:
  • Reduced off-target effects: Engineered to recognize HIF-1α-derived peptides with high specificity [8].
  • Limitations:
  • Higher molecular weight: VHL ligands like VH032 increase PROTAC size, potentially compromising cell permeability [4].
  • Synthetic complexity: Requires multi-step routes for linker attachment [8].

Table 2: Comparison of E3 Ligase Recruitment Moieties in PROTAC Design

ParameterThalidomide-Based (CRBN)VHL-BasedIAP-Based
Representative LigandThalidomide-5'-C3-PEG3-OHVH032-PEG4-COOHLCL161-PEG3-NH₂
MW Range450–550 Da550–700 Da600–750 Da
Linker AttachmentC4'/C5' amino or hydroxylHydroxyproline carboxylImidazole nitrogen
Proteomic BreadthHigh (2,500+ substrates)Moderate (~200 substrates)Low (<50 substrates)
Solubility ImpactPEG linkers criticalModerate improvementLimited data

The evolution from first-generation thalidomide conjugates to optimized derivatives like Thalidomide-5'-C3-PEG3-OH underscores a shift toward rational degrader design. Modern iterations prioritize spatial control via PEG linkers and mitigate off-target effects by exploiting alternative attachment points (e.g., C5' over C4') [4] [10]. This progress highlights CRBN’s versatility but also incentivizes exploring non-thalidomide E3 ligases to expand the degradable proteome.

Properties

Product Name

Thalidomide-5'-C3-PEG3-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione

Molecular Formula

C22H28N2O8

Molecular Weight

448.5 g/mol

InChI

InChI=1S/C22H28N2O8/c25-7-9-31-11-13-32-12-10-30-8-1-2-15-3-4-16-17(14-15)22(29)24(21(16)28)18-5-6-19(26)23-20(18)27/h3-4,14,18,25H,1-2,5-13H2,(H,23,26,27)

InChI Key

PPYZJQSURXFDGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.